Cas no 2772-45-4 (2,4-Bis(1-methyl-1-phenylethyl)phenol)

2,4-Bis(1-methyl-1-phenylethyl)phenol 化学的及び物理的性質
名前と識別子
-
- 2,4-Bis(2-phenylpropan-2-yl)phenol
- 2,4-Bis(alpha,alpha-dimethylbenzyl)phenol
- 2,4-Bis(α,α-dimethylbenzyl)phenol
- DCP ( 2,4-BIS(A,A-DIMETHYLBENZYL)PHENOL)
- Phenol,2,4-bis(1-methyl-1-phenylethyl)-
- ,&alpha
- 2,4 DI-CUMYLPHENOL
- 2,4-Di-α-cumylphenol
- 2,4-Dicumylphenol
- 2,4-Bis(1-methyl-1-phenylethyl)phenol
- Phenol, 2,4-bis(1-methyl-1-phenylethyl)-
- 2,4-Di(alpha-methylstyryl)phenol
- 9U10Z6U3JP
- FMUYQRFTLHAARI-UHFFFAOYSA-N
- DSSTox_CID_9241
- Phenol, 2,4-bis(alpha,alpha-dimethylbenzyl)-
- DSSTox_RID_78727
- DSSTox_GSID_29241
- Oprea1_366720
- 2,4-Di-alpha-cumylphenol
- 2,4-DICUMYL PHENOL
- KSC496O9R
- EINECS 220-466-0
- 2,4-di(alpha,alpha-dimethylbenzyl)phenol
- CS-W009417
- 2,4-Di-(alpha, alpha-dimethylbenzyl)phenol
- 2772-45-4
- DTXSID7029241
- MFCD00191242
- AB01323211-02
- PHENOL, 2,4-BIS(.ALPHA.,.ALPHA.-DIMETHYLBENZYL)-
- 2,4-Bis(alpha,alpha-dimethylbenzyl)phenol, 95%
- NS00006892
- NCGC00247990-01
- 2,4-Bis(2-phenyl-2-propyl)phenol
- CHEMBL3183863
- NCGC00260005-01
- UNII-9U10Z6U3JP
- AC-18053
- 106060-52-0
- 2,4-Di-(alpha,alpha-dimethylbenzyl)phenol
- A,
- NCGC00247990-02
- 2,4-BIS(.ALPHA.,.ALPHA.-DIMETHYLBENZYL)PHENOL
- SCHEMBL745012
- A876872
- NCGC00247990-03
- ,4-Bis(1-methyl-1-phenylethyl)phenol
- 2,4-Bis( alpha , alpha -dimethylbenzyl)phenol
- A-dimethylbenzyl)phenol
- 2,4-Bis(dimethylbenzyl)phenol
- AM84873
- Tox21_202456
- CAS-2772-45-4
- NCGC00254226-01
- W-107097
- SY052632
- AKOS001017927
- 2,4-Bis(
- FT-0624735
- Q27273223
- C24H26O
- BS-16837
- Z56812043
- DTXCID909241
- Tox21_300317
- FT-0741130
- AH5 phenol cpd
-
- MDL: MFCD00191242
- インチ: 1S/C24H26O/c1-23(2,18-11-7-5-8-12-18)20-15-16-22(25)21(17-20)24(3,4)19-13-9-6-10-14-19/h5-17,25H,1-4H3
- InChIKey: FMUYQRFTLHAARI-UHFFFAOYSA-N
- ほほえんだ: O([H])C1C([H])=C([H])C(=C([H])C=1C(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 330.19800
- どういたいしつりょう: 330.198365449g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 412
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.2
- ひょうめんでんか: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 20.2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.063
- ゆうかいてん: 64.0 to 67.0 deg-C
- ふってん: 221°C/10mmHg(lit.)
- 屈折率: 1.6380 (estimate)
- PSA: 20.23000
- LogP: 6.04400
- ようかいせい: 使用できません
2,4-Bis(1-methyl-1-phenylethyl)phenol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H319,H413
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36
- セキュリティの説明: S26; S27; S28; S36/39
-
危険物標識:
- リスク用語:R26; R27; R28.1; R36/39
2,4-Bis(1-methyl-1-phenylethyl)phenol 税関データ
- 税関コード:2907199090
- 税関データ:
中国税関番号:
2907199090概要:
290799090他のモノフェノール類。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
290799090その他単相付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
2,4-Bis(1-methyl-1-phenylethyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B96880-500g |
2,4-Bis(2-phenylpropan-2-yl)phenol |
2772-45-4 | 97% | 500g |
¥387.0 | 2023-09-08 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2772-500G |
2,4-Bis(α,α-dimethylbenzyl)phenol |
2772-45-4 | >97.0%(GC) | 500g |
¥875.00 | 2024-04-16 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 372129-250G |
2,4-Bis(1-methyl-1-phenylethyl)phenol |
2772-45-4 | 95% | 250G |
334.89 | 2021-05-17 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802494-250g |
2,4-Bis(α,α-dimethylbenzyl)phenol |
2772-45-4 | 97% | 250g |
325.00 | 2021-05-17 | |
abcr | AB249707-500g |
2,4-Bis(alpha,alpha-dimethylbenzyl)phenol, 97%; . |
2772-45-4 | 97% | 500g |
€124.90 | 2025-02-21 | |
Aaron | AR002VA0-250g |
Phenol, 2,4-bis(1-methyl-1-phenylethyl)- |
2772-45-4 | 96% | 250g |
$32.00 | 2025-01-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2772-25g |
2,4-Bis(1-methyl-1-phenylethyl)phenol |
2772-45-4 | 97.0%(GC) | 25g |
¥150.0 | 2023-09-02 | |
Ambeed | A518262-25g |
2,4-Bis(2-phenylpropan-2-yl)phenol |
2772-45-4 | 97% | 25g |
$13.0 | 2024-04-20 | |
eNovation Chemicals LLC | D755963-25g |
Phenol, 2,4-bis(1-methyl-1-phenylethyl)- |
2772-45-4 | 97% | 25g |
$55 | 2025-02-20 | |
eNovation Chemicals LLC | D755963-500g |
Phenol, 2,4-bis(1-methyl-1-phenylethyl)- |
2772-45-4 | 97% | 500g |
$105 | 2024-06-07 |
2,4-Bis(1-methyl-1-phenylethyl)phenol サプライヤー
2,4-Bis(1-methyl-1-phenylethyl)phenol 関連文献
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Jordann A. L. Wells,Megan L. Seymour,Markéta Suvova,Polly L. Arnold Dalton Trans. 2016 45 16026
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John R. Dean,I. J. Barnabas,I. A. Fowlis Anal. Proc. 1995 32 305
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3. CCLXVII.—Chloro-perbromide equilibriaErnest Augustus Dancaster J. Chem. Soc. Trans. 1924 125 2038
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Fatemeh Niknam,Alina Denk,Antonio Buonerba,Bernhard Rieger,Alfonso Grassi,Carmine Capacchione Catal. Sci. Technol. 2023 13 4684
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Jordann A. L. Wells,Megan L. Seymour,Markéta Suvova,Polly L. Arnold Dalton Trans. 2016 45 16026
-
Liying Wang,Haiyan Ma Dalton Trans. 2010 39 7897
2,4-Bis(1-methyl-1-phenylethyl)phenolに関する追加情報
Introduction to 2,4-Bis(1-methyl-1-phenylethyl)phenol (CAS No. 2772-45-4)
2,4-Bis(1-methyl-1-phenylethyl)phenol, identified by its Chemical Abstracts Service (CAS) number 2772-45-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a phenolic structure with two isopropylphenyl substituents, has garnered attention due to its potential applications in various scientific and industrial domains. The unique arrangement of its functional groups makes it a subject of interest for chemists and researchers exploring novel synthetic pathways and biological activities.
The chemical structure of 2,4-Bis(1-methyl-1-phenylethyl)phenol consists of a central benzene ring substituted at the 2- and 4-positions with isopropyl groups that are further connected to phenyl rings. This configuration imparts specific electronic and steric properties, influencing its reactivity and interaction with biological systems. The presence of multiple aromatic rings enhances its solubility in organic solvents, making it a versatile intermediate in chemical synthesis.
In recent years, research on 2,4-Bis(1-methyl-1-phenylethyl)phenol has expanded into several promising areas. One notable application lies in its role as a precursor in the synthesis of advanced materials. The compound's ability to form stable complexes with metals has been explored in catalysis, where it serves as a ligand to enhance reaction efficiency. The study of its coordination chemistry has revealed insights into the development of novel catalysts for organic transformations, which are crucial in industrial processes.
Beyond material science, 2,4-Bis(1-methyl-1-phenylethyl)phenol has shown potential in pharmaceutical applications. Its phenolic moiety suggests antioxidant properties, which have been investigated for their role in preventing oxidative stress-related diseases. Preliminary studies indicate that derivatives of this compound may exhibit protective effects against cellular damage induced by free radicals. This opens up avenues for further exploration in drug discovery, particularly in the development of therapeutics targeting age-related degenerative conditions.
The synthesis of 2,4-Bis(1-methyl-1-phenylethyl)phenol itself is an intriguing aspect of organic chemistry. Traditional methods involve multi-step reactions starting from readily available aromatic precursors. However, recent advancements in synthetic methodologies have enabled more efficient routes to this compound. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct the complex aromatic framework with higher yields and selectivity. These improvements not only streamline the production process but also reduce waste, aligning with green chemistry principles.
Another area of interest is the biological activity of 2,4-Bis(1-methyl-1-phenylethyl)phenol. While it is not classified as a bioactive compound itself, its structural analogs have been studied for various pharmacological effects. Researchers have synthesized derivatives to modulate specific biological pathways, such as those involved in inflammation and immune response. The phenolic structure allows for modifications that can fine-tune interactions with biological targets, making it a valuable scaffold for medicinal chemistry.
The impact of 2,4-Bis(1-methyl-1-phenylethyl)phenol extends to environmental science as well. Its stability under various conditions makes it suitable for use in formulations designed to monitor environmental pollutants. Additionally, its role as a building block in polymer chemistry has been explored for creating materials with enhanced durability and functionality. These applications highlight the compound's versatility across multiple scientific disciplines.
In conclusion, 2,4-Bis(1-methyl-1-phenylethyl)phenol (CAS No. 2772-45-4) is a multifaceted compound with significant implications in chemical synthesis, material science, and pharmaceutical research. Its unique structural features enable diverse applications, from catalysis to drug development. As research continues to uncover new possibilities for this molecule and its derivatives, its importance in advancing scientific knowledge and technological innovation is likely to grow.
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